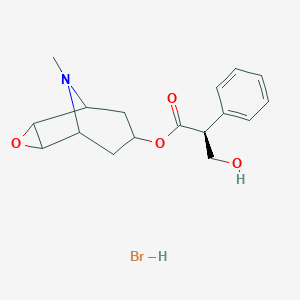

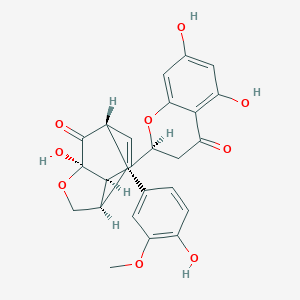

(3beta,4beta,21alpha)-21,23-dihydroxyolean-12-en-3-yl-2-O-beta-D-galactopyranosyl-beta-D-Glucopyranosiduronic acid

Übersicht

Beschreibung

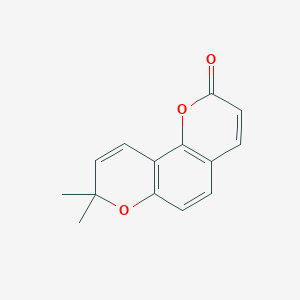

Soyasaponin III belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Soyasaponin III exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, soyasaponin iii is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasaponin iii can be found in pulses. This makes soyasaponin iii a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Immune System Activation

Soyasaponins, including Soyasaponin III, have been found to activate the immune system in mammals . The strength of this function is closely related to the chemical structure of saponins . They promote both specific immunity and nonspecific immunity .

Anti-Inflammatory Effects

Saponins, including Soyasaponin III, can exert strong anti-inflammatory effects and induce immune homeostasis in many diseases . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Hypoglycemic Effects

Saponins are known to have hypoglycemic effects . This suggests that Soyasaponin III could potentially be used in the management of diabetes and other conditions characterized by high blood sugar levels.

Bactericidal Properties

Saponins have been found to have bactericidal properties . This suggests that Soyasaponin III could potentially be used in the treatment of bacterial infections.

Antiviral Properties

Saponins also have antiviral properties . This suggests that Soyasaponin III could potentially be used in the treatment of viral infections.

Antitumor Activities

Saponins, including Soyasaponin III, have antitumor activities . This has led to interest in their potential use in cancer treatment. For example, Soyasaponin I, a related compound, has been found to inhibit the proliferation of colon cancer cell lines . It’s possible that Soyasaponin III could have similar effects.

Wirkmechanismus

Target of Action

Soyasaponin III, a monodesmodic oleanane triterpenoid, is one of the main potentially bioactive saponins found in soy (Glycine max) and related products . The primary targets of Soyasaponin III are Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play crucial roles in the innate immune system, serving as primary sensors for detecting pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

Soyasaponin III interacts with its targets, TLR4 and MyD88, by suppressing their recruitment into lipid rafts . This interaction results in the downregulation of MyD88 expression , which in turn modulates the TLR4/MyD88 signaling pathway . This modulation can lead to a reduction in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Soyasaponin III is the TLR4/MyD88 signaling pathway . This pathway plays a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. By modulating this pathway, Soyasaponin III can reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Pharmacokinetics

It is known that soyasaponin iii can induce apoptosis in hep-g2 cells , suggesting that it can be absorbed and distributed to cells in the body.

Result of Action

The molecular and cellular effects of Soyasaponin III’s action primarily involve the reduction of inflammation. It achieves this by downregulating the expression of MyD88 and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory markers .

Action Environment

The action of Soyasaponin III can be influenced by various environmental factors. For instance, the expression levels of soyasaponin biosynthetic genes and the accumulation patterns of soyasaponins can be altered under different abiotic stress conditions . .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,38+,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHRVKXRCAJFQ-AHBDIROXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,4beta,21alpha)-21,23-dihydroxyolean-12-en-3-yl-2-O-beta-D-galactopyranosyl-beta-D-Glucopyranosiduronic acid | |

CAS RN |

55304-02-4 | |

| Record name | Soyasaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.